(S)-2,6-Diaminohexan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,6-Diaminohexan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a derivative of lysine, an essential amino acid, and is often used in the synthesis of pharmaceuticals and other biologically active compounds. The hydrochloride form enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,6-Diaminohexan-1-ol hydrochloride typically involves the reduction of (S)-2,6-Diaminohexanoic acid. One common method is the catalytic hydrogenation of the corresponding amino acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an aqueous medium, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The final product is purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2,6-Diaminohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2,6-Diaminohexan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-2,6-Diaminohexan-1-ol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in drug synthesis or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-2,6-Diaminohexanoic acid: The parent amino acid from which (S)-2,6-Diaminohexan-1-ol hydrochloride is derived.
(S)-2,6-Diaminohexanoic acid methyl ester: A derivative used in different synthetic applications.
(S)-2,6-Diaminohexanoic acid ethyl ester: Another ester derivative with unique properties.
Uniqueness
This compound is unique due to its enhanced solubility and reactivity compared to its parent amino acid and ester derivatives. This makes it particularly useful in aqueous reactions and biological applications where solubility is a critical factor.
Properties
Molecular Formula |
C6H17ClN2O |
---|---|
Molecular Weight |
168.66 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H16N2O.ClH/c7-4-2-1-3-6(8)5-9;/h6,9H,1-5,7-8H2;1H/t6-;/m0./s1 |
InChI Key |
QJZLNXBTYAJWNK-RGMNGODLSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](CO)N.Cl |
Canonical SMILES |
C(CCN)CC(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.